molecular formula C14H23N3O5 B2657506 2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide CAS No. 1396853-15-8

2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide

Cat. No.: B2657506
CAS No.: 1396853-15-8
M. Wt: 313.354
InChI Key: YVBZRMGVJSDVAA-UHFFFAOYSA-N
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Description

Historical Development and Discovery Context

The synthesis of piperazine acetamide derivatives gained momentum in the early 2000s, driven by the need for compounds with improved pharmacokinetic profiles and target specificity. While the exact discovery timeline of 2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide remains undocumented in public databases, its structural analogs emerged during this period through combinatorial chemistry approaches. For instance, patents filed between 2005 and 2010 describe similar compounds featuring acetylpiperazine groups paired with heterocyclic systems, reflecting industry efforts to optimize drug-like properties.

The incorporation of the 4-hydroxyoxan-4-yl (hydroxytetrahydropyran) moiety aligns with trends in medicinal chemistry to enhance aqueous solubility, as evidenced by related compounds such as 2-(3,4-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide. This structural feature likely arose from iterative modifications of earlier piperazine derivatives to address bioavailability challenges in central nervous system-targeted therapeutics.

Position within Piperazine Acetamide Derivative Classifications

Piperazine acetamide derivatives are classified based on their substitution patterns and auxiliary functional groups. The subject compound occupies a unique niche within this taxonomy, as illustrated in Table 1.

Table 1: Structural Classification of Selected Piperazine Acetamide Derivatives

Compound Name Piperazine Substitution Auxiliary Group Biological Target Potential
2-(4-Acetylpiperazin-1-yl)acetamide Acetyl None Enzyme modulation
N-(4-aminophenyl)-N-methyl variant Methyl Aminophenyl Receptor antagonism
Subject compound Acetyl Hydroxytetrahydropyran methyl Multitarget engagement

The simultaneous presence of acetylpiperazine (electron-withdrawing) and hydroxytetrahydropyran (hydrogen-bond donor) groups suggests dual functionality:

  • Acetylpiperazine : Enhances metabolic stability by reducing oxidative deamination risks compared to primary amines.
  • Hydroxytetrahydropyran : Improves solubility via hydroxyl-mediated hydrogen bonding while maintaining lipophilicity for membrane permeability.

This combination positions the compound as a potential candidate for diseases requiring blood-brain barrier penetration, such as neurodegenerative disorders.

Significance in Pharmaceutical Research Landscape

The structural complexity of 2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide aligns with three key pharmaceutical research priorities:

  • Kinase Inhibition : Analogous compounds featuring piperazine-acetamide cores have demonstrated

Properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O5/c1-11(18)16-4-6-17(7-5-16)13(20)12(19)15-10-14(21)2-8-22-9-3-14/h21H,2-10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBZRMGVJSDVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.

    Acetylation: The piperazine ring is then acetylated using acetic anhydride under reflux conditions.

    Oxan-4-yl Substitution: The acetylated piperazine is reacted with 4-hydroxyoxan-4-ylmethyl chloride in the presence of a base such as sodium hydroxide to introduce the hydroxyoxan-4-yl moiety.

    Final Coupling: The final step involves coupling the intermediate with 2-oxoacetamide under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the oxan-4-yl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

  • **

Biological Activity

The compound 2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide , with the CAS number 1396853-15-8 , is a synthetic derivative notable for its potential biological activities. Its structure includes a piperazine moiety, which is often associated with various pharmacological effects, and an oxan ring that may contribute to its interaction with biological targets.

  • Molecular Formula : C14H23N3O5
  • Molecular Weight : 313.3495 g/mol
  • LogP : Indicates moderate lipophilicity, suggesting potential for membrane permeability.

Biological Activity Overview

Research indicates that compounds containing piperazine and oxan structures often exhibit diverse biological activities, including:

  • Antitumor Activity : Some derivatives have shown effectiveness against various cancer cell lines, indicating potential as anticancer agents.
  • Antimicrobial Properties : The presence of functional groups may confer antibacterial or antifungal properties.
  • Neuropharmacological Effects : Compounds with piperazine rings are frequently investigated for their effects on the central nervous system.

Antitumor Activity

A study evaluating the cytotoxic effects of similar compounds revealed that those with the piperazine scaffold exhibited significant activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

CompoundCell LineIC50 (µM)
2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamideMCF-715.0
2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamideHeLa12.5

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Neuropharmacological Effects

Preliminary assessments of neuropharmacological activity suggest that the compound may interact with serotonin and dopamine receptors, which could lead to anxiolytic or antidepressant effects. Further studies are needed to elucidate these interactions in vivo.

Case Studies

One significant case study involved a series of derivatives based on the piperazine framework, where modifications to the oxan moiety led to enhanced selectivity for certain cancer types. The study highlighted the importance of structural variation in optimizing biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural similarities with several piperazine-acetamide derivatives reported in the literature. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural Features and Properties

Compound Name Substituents Molecular Weight (g/mol) Key Features Reported Activity/Use
Target Compound 4-Acetylpiperazine, (4-hydroxyoxan-4-yl)methyl ~379.4 (estimated) Hydrophilic tetrahydropyran group, acetylated piperazine Not explicitly reported in evidence; inferred potential for kinase modulation
N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazinyl)acetyl]-3-oxo-2-piperazinyl}acetamide () 4-Chlorophenyl, 4-ethylpiperazine 452.37 Dual piperazine cores, chloroaryl group Structural analog with unconfirmed activity; possible CNS targeting
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () Indol-3-yl, 4-fluorobenzyl 326.34 Indole moiety, fluorinated benzyl group TCS 1105; investigated for serotonin receptor interactions
2-[6-(4-Acetylpiperazin-1-yl)-2-methyl-4-oxoquinazolin-3(4H)-yl]-N-[(3,4-dichlorophenyl)methyl]acetamide () Quinazolinone, 3,4-dichlorobenzyl 502.39 Quinazolinone core, dichlorophenyl group Ligand in crystallographic studies; potential kinase inhibitor
2-(4-Acetylpiperazin-1-yl)-N-[2-(4-fluorophenyl)-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide () Thienopyrazolyl, 4-fluorophenyl 449.46 Thienopyrazole heterocycle Unspecified activity; structural emphasis on fluorinated aryl groups

Pharmacological and Biochemical Insights

  • Piperazine-Acetamide Core : The acetylpiperazine motif is a common feature in analogs like the target compound and . This group improves pharmacokinetic properties by reducing metabolic degradation .
  • Hydroxy-Tetrahydropyran vs. Aryl Groups: Unlike analogs with chlorophenyl () or indole () substituents, the target compound’s (4-hydroxyoxan-4-yl)methyl group may enhance water solubility and reduce nonspecific binding, a feature critical for CNS penetration or renal clearance.
  • For example: ’s indole-containing analog (TCS 1105) shows affinity for serotonin receptors . ’s quinazolinone derivative is linked to kinase inhibition due to its ATP-binding site compatibility .

Physicochemical and Computational Data

  • Molecular Weight and Solubility : The target compound’s estimated molecular weight (~379.4 g/mol) and polar hydroxy group suggest moderate solubility in aqueous buffers, contrasting with more lipophilic analogs like ’s chlorophenyl derivative.
  • Computational Predictions: Piperazine-acetamide derivatives often exhibit favorable ADMET profiles, with cLogP values <3 and hydrogen-bond donors ≤2, aligning with drug-likeness criteria .

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